Anticonvulsant and Antidepressant Activity: Research on 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives has shown potential anticonvulsant and antidepressant properties. These compounds were found to reduce immobility times in the forced swimming test in mice, indicating antidepressant effects []. Additionally, they exhibited protection against pentylenetetrazole-induced seizures, suggesting anticonvulsant activity [].
Antifungal Activity: Studies on novel N-(2-bromophenyl)-2-hydroxy-benzamide derivatives, including esters, hydrazides, and hydrazones, have demonstrated promising antifungal activity against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae [].
Radiolabeling of Oligonucleotides: Research has shown the potential of 2-bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide, a [(18)F]fluoropyridine-based bromoacetamide reagent, for the radiolabeling of oligonucleotides for Positron Emission Tomography (PET) imaging []. This reagent allows for efficient fluorine-18 incorporation and conjugation with oligonucleotides, enabling the development of new oligonucleotide-based radiopharmaceuticals [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: